6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
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Overview
Description
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chromen ring system with a sulfonyl-substituted alaninate group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromen ring system: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the chromen derivative with sulfonyl chloride in the presence of a base such as pyridine.
Coupling with beta-alanine: The final step involves coupling the sulfonyl-substituted chromen derivative with beta-alanine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
- Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
- 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylate
Uniqueness
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H23NO6S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C23H23NO6S/c1-14-6-8-16(9-7-14)31(27,28)24-13-12-21(25)29-20-11-10-18-17-4-3-5-19(17)23(26)30-22(18)15(20)2/h6-11,24H,3-5,12-13H2,1-2H3 |
InChI Key |
JZYGFSPBFZCWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C |
Origin of Product |
United States |
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